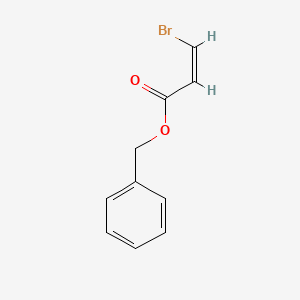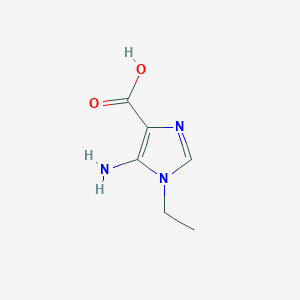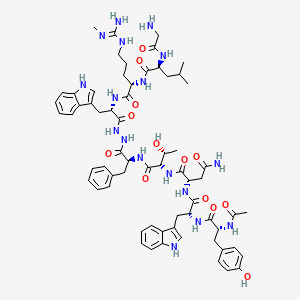
(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido) is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including indole, amide, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Peptide Bond Formation: The compound contains several peptide bonds, which can be formed using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the efficient assembly of the peptide backbone, followed by specific functional group modifications. The use of solid-phase peptide synthesis (SPPS) could be advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing hydroxy groups.
Reduction: LiAlH4 for reducing amides to amines.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones from hydroxyphenyl groups.
Reduction: Amines from amide groups.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions due to its peptide-like structure. It can also be used in the development of novel biomolecules with potential therapeutic applications.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. Its complex structure suggests it may interact with multiple biological targets, making it a candidate for multi-target drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The indole group may facilitate binding to aromatic amino acids in proteins, while the peptide backbone could mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which may confer specific biological activities not found in similar compounds. The presence of the indole group, multiple amide bonds, and hydroxyphenyl group provides a rich landscape for chemical and biological interactions.
Properties
Molecular Formula |
C65H85N17O13 |
|---|---|
Molecular Weight |
1312.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-[(N'-methylcarbamimidoyl)amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C65H85N17O13/c1-35(2)26-48(74-55(87)32-66)58(89)75-47(20-13-25-70-65(68)69-5)57(88)77-52(30-41-34-72-46-19-12-10-17-44(41)46)63(94)82-81-62(93)50(27-38-14-7-6-8-15-38)79-64(95)56(36(3)83)80-61(92)53(31-54(67)86)78-60(91)51(29-40-33-71-45-18-11-9-16-43(40)45)76-59(90)49(73-37(4)84)28-39-21-23-42(85)24-22-39/h6-12,14-19,21-24,33-36,47-53,56,71-72,83,85H,13,20,25-32,66H2,1-5H3,(H2,67,86)(H,73,84)(H,74,87)(H,75,89)(H,76,90)(H,77,88)(H,78,91)(H,79,95)(H,80,92)(H,81,93)(H,82,94)(H3,68,69,70)/t36-,47+,48+,49-,50+,51-,52+,53+,56+/m1/s1 |
InChI Key |
BPIRHKGCOKHTRH-XNAGIQSHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=NC)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
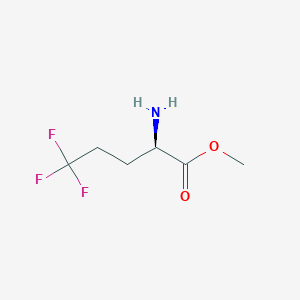
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)

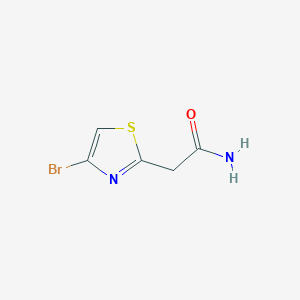
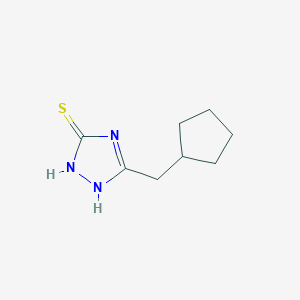


![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
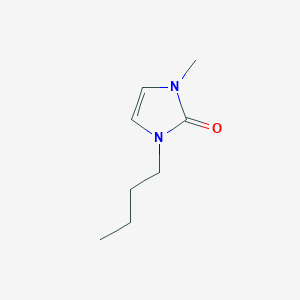
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

